Methyl-(3-bromomethyl)phenoxyacetate

Description

The exact mass of the compound Methyl-(3-bromomethyl)phenoxyacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl-(3-bromomethyl)phenoxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-(3-bromomethyl)phenoxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

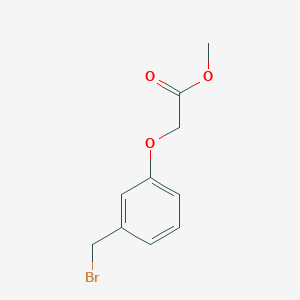

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[3-(bromomethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYQCZSFWWWVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136645-26-6 | |

| Record name | methyl 2-[3-(bromomethyl)phenoxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl-(3-bromomethyl)phenoxyacetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for methyl-(3-bromomethyl)phenoxyacetate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document delves into the strategic selection of starting materials, a detailed exposition of the reaction mechanisms, and robust, field-proven experimental protocols. The synthesis is approached as a cohesive, two-step process, beginning with the formation of a key phenoxyacetate intermediate followed by a selective benzylic bromination. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical grounding and practical, actionable methodologies.

Introduction and Strategic Overview

Methyl-(3-bromomethyl)phenoxyacetate is a versatile bifunctional molecule, featuring both an ester and a reactive benzylic bromide. This unique combination of functional groups makes it a valuable building block for introducing the methyl-phenoxyacetate moiety into larger, more complex molecular architectures.[1][2] The strategic approach to its synthesis is predicated on a logical and efficient two-step sequence:

-

Williamson Ether Synthesis: Formation of methyl (3-methylphenoxy)acetate from readily available starting materials.

-

Benzylic Bromination: Selective bromination of the methyl group on the aromatic ring to yield the final product.

This strategy is advantageous due to the commercial availability and relatively low cost of the initial precursors, as well as the high-yielding and well-understood nature of the individual transformations.

Selection of Starting Materials

The judicious selection of starting materials is paramount for a successful and efficient synthesis. The following table outlines the key reactants and their roles in the synthetic pathway.

| Compound | Structure | Role | Rationale for Selection |

| 3-Methylphenol (m-cresol) |  | Phenolic precursor | Commercially available and provides the core aromatic structure with the methyl group at the desired meta position.[3] |

| Methyl Chloroacetate |  | Acetate source | A reactive electrophile for the Williamson ether synthesis, directly installing the methyl ester functionality. |

| Potassium Hydroxide (KOH) | KOH | Base | A strong base used to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic phenoxide.[4] |

| N-Bromosuccinimide (NBS) |  | Brominating agent | A selective reagent for the free-radical bromination of benzylic positions, minimizing side reactions on the aromatic ring.[5][6] |

| 2,2'-Azobisisobutyronitrile (AIBN) |  | Radical initiator | A thermal initiator that generates free radicals to initiate the benzylic bromination chain reaction. |

Synthetic Pathway and Mechanistic Insights

The overall synthetic pathway can be visualized as a two-stage process. The following diagram illustrates the transformation from the starting materials to the final product.

Caption: Overall synthetic pathway for methyl-(3-bromomethyl)phenoxyacetate.

Step 1: Williamson Ether Synthesis of Methyl (3-methylphenoxy)acetate

The first step is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[7] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of m-cresol by a strong base, typically potassium hydroxide, to form the potassium 3-methylphenoxide salt. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage.

The mechanism can be visualized as follows:

Caption: Mechanism of the Williamson ether synthesis step.

Step 2: Benzylic Bromination of Methyl (3-methylphenoxy)acetate

The second step involves the selective bromination of the benzylic methyl group of the intermediate, methyl (3-methylphenoxy)acetate. This transformation is achieved through a free-radical chain reaction, a process known as the Wohl-Ziegler reaction.[8] N-Bromosuccinimide (NBS) is the preferred reagent for this reaction as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[5] The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (formed in situ from the reaction of HBr with NBS) to yield the final product and a bromine radical, which propagates the chain reaction.[8][9]

The radical chain mechanism is depicted below:

Caption: Free-radical mechanism of the benzylic bromination step.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Synthesis of Methyl (3-methylphenoxy)acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylphenol (1.0 eq.), potassium hydroxide (1.2 eq.), and a suitable solvent such as acetone or ethanol.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium 3-methylphenoxide.

-

Addition of Electrophile: Add methyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis of Methyl-(3-bromomethyl)phenoxyacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl (3-methylphenoxy)acetate (1.0 eq.) in a suitable solvent such as 1,2-dichlorobenzene or carbon tetrachloride (use of carbon tetrachloride should be avoided due to toxicity).[10][11]

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C). The reaction can also be initiated by irradiation with a UV lamp.[12] Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification, but can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the expected physical and chemical properties of the key compounds in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |

| 3-Methylphenol | C₇H₈O | 108.14 | Colorless to pale yellow liquid | 202 | 11-12 |

| Methyl (3-methylphenoxy)acetate | C₁₀H₁₂O₃ | 180.20 | Colorless oil | ~260 (est.) | N/A |

| Methyl-(3-bromomethyl)phenoxyacetate | C₁₀H₁₁BrO₃ | 259.10 | White to off-white solid | N/A | N/A |

Conclusion

The synthesis of methyl-(3-bromomethyl)phenoxyacetate is a robust and efficient process that relies on two fundamental organic transformations. By carefully controlling the reaction conditions and employing the appropriate reagents, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and scientists to produce this valuable intermediate for their synthetic endeavors in drug discovery and agrochemical development.

References

-

Reagent Friday: N-Bromosuccinimide (NBS). Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

-

Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

-

MEthyl-(3-bromomethyl)phenoxyacetate. MySkinRecipes. [Link]

- Benzyl bromination method.

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Experiment 06 Williamson Ether Synthesis. [Link]

-

A novel route to produce thymol by vapor phase reaction of m-cresol with isopropyl acetate over Al-MCM-41 molecular sieves. ResearchGate. [Link]

-

Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. ACS Publications. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Preparation of methyl phenoxyacetate.

-

Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia. [Link]

-

PROTECTION OF ALCOHOLS USING CHLOROMETHYL METHYL ETHER (MOMCl): 1-METHOXYMETHOXY-1-PHENYLETHANE. Organic Syntheses. [Link]

-

Chemistry 211 Experiment 4. MiraCosta College. [Link]

-

The Mechanism of Aliphatic Bromination by N-Bromosuccinimide. ACS Publications. [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

-

Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE. Vedantu. [Link]

- Process for the preparation of aromatic bromomethyl compounds.

-

An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. PMC. [Link]

-

Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation. PubMed. [Link]

-

Trick to write the product of Williamson's ether synthesis. YouTube. [Link]

-

m-Cresol. Wikipedia. [Link]

- Method for synthesizing cresol.

-

A process for the synthesis of ortho-methylated hydroxyaromatic compounds. European Patent Office. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. MEthyl-(3-bromomethyl)phenoxyacetate [myskinrecipes.com]

- 3. m-Cresol - Wikipedia [en.wikipedia.org]

- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 9. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104945233A - Benzyl bromination method - Google Patents [patents.google.com]

- 12. theses.gla.ac.uk [theses.gla.ac.uk]

Methodological & Application

Application Note: A Guide to the Selective Radical Bromination of Methyl Phenoxyacetate

Introduction: Strategic Importance of α-Brominated Phenoxyacetates

Methyl 2-bromo-2-phenoxyacetate is a valuable and versatile intermediate in organic synthesis, serving as a key building block for a wide range of pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive centers: the ester moiety and the highly functionalizable α-bromo position. The introduction of the bromine atom at the α-position via a selective and high-yielding method is therefore of critical importance.

This application note provides a comprehensive guide to the radical bromination of methyl phenoxyacetate. We move beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale for selecting specific reagents and conditions, and a field-proven protocol for its successful synthesis and characterization. This document is designed to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it based on a solid understanding of the reaction's intricacies.

Mechanistic Rationale: The Wohl-Ziegler Radical Chain Reaction

The selective bromination of the methylene group (α-position) of methyl phenoxyacetate proceeds via a free-radical chain mechanism, a classic example of the Wohl-Ziegler reaction.[1][2] This pathway is favored because the hydrogen atom at the α-position is activated by both the adjacent phenoxy group and the ester carbonyl, making it susceptible to abstraction by a radical species. The resulting radical is significantly stabilized by resonance, a key factor driving the reaction's regioselectivity.

The mechanism is characterized by three distinct stages: initiation, propagation, and termination.[3]

-

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN), triggered by heat or UV light.[4] This generates two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. The initiator radical then reacts with a source of bromine to generate the chain-carrying bromine radical (Br•).[4][5]

-

Propagation: This is a self-sustaining cyclic process.

-

A bromine radical (Br•) abstracts a hydrogen atom from the α-position of methyl phenoxyacetate. This is the selectivity-determining step, as this C-H bond is the weakest due to the formation of a resonance-stabilized radical intermediate.[6]

-

The resulting phenoxyacetate radical reacts with a molecule of molecular bromine (Br₂), abstracting a bromine atom to form the desired product, methyl 2-bromo-2-phenoxyacetate, and regenerating a bromine radical (Br•) which continues the chain.[7]

-

-

Termination: The reaction concludes when two radical species combine, quenching the chain reaction.[5] This can occur through various combinations (e.g., Br• + Br• → Br₂ or R• + Br• → R-Br).

Caption: The radical chain mechanism for the bromination of methyl phenoxyacetate.

Critical Reaction Parameters: A Scientist's Guide to Optimization

The success of the Wohl-Ziegler bromination hinges on the careful selection of reagents and conditions to favor the radical pathway while suppressing potential ionic side reactions.

| Parameter | Recommended Choice | Rationale & Key Considerations |

| Brominating Agent | N-Bromosuccinimide (NBS) | NBS is the reagent of choice for selective allylic and benzylic brominations.[2][8] It serves as a source of a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the propagation step.[9] This low concentration is crucial to prevent competitive ionic addition of Br₂ to the aromatic ring.[9][10] Use of freshly recrystallized, pure white NBS is recommended as yellowish NBS can contain excess bromine, leading to poor selectivity.[11] |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | AIBN is a reliable thermal initiator that decomposes at a predictable rate (typically between 66-72 °C) to form carbon-centered radicals and nitrogen gas, avoiding oxygenated byproducts.[4] Benzoyl peroxide is an alternative but can lead to other side reactions. Photochemical initiation with a UV or high-wattage visible light lamp is also effective.[12][13] |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) | The solvent must be inert to radical conditions. Non-polar aprotic solvents are ideal as they disfavor the formation of ionic intermediates that could lead to electrophilic aromatic substitution.[1][13] CCl₄ is traditional and highly effective. However, due to its toxicity and environmental impact, greener alternatives like acetonitrile or cyclohexane are increasingly preferred.[12][14] |

| Temperature | Reflux (Solvent Dependent) | The temperature must be sufficient to induce homolysis of the initiator (if using thermal initiation) but not so high as to promote decomposition or unwanted side reactions. For an AIBN/CCl₄ system, refluxing at ~77 °C is standard.[2] |

| Stoichiometry | Substrate:NBS:AIBN (1 : 1.1 : 0.05) | A slight excess of NBS (1.1 equivalents) is used to ensure complete consumption of the starting material. Only a catalytic amount of the radical initiator (2-5 mol%) is required to start the chain reaction.[4] |

Experimental Protocol: Synthesis of Methyl 2-bromo-2-phenoxyacetate

This protocol outlines a standard laboratory procedure for the bromination of methyl phenoxyacetate.

Materials and Equipment

-

Methyl Phenoxyacetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq), recrystallized

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Step-by-Step Procedure

Sources

- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

Definitive Structural Elucidation and Purity Assessment of Methyl-(3-bromomethyl)phenoxyacetate via ¹H NMR Spectroscopy

An Application Note for Drug Development Professionals

Introduction

Methyl-(3-bromomethyl)phenoxyacetate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, featuring a reactive benzylic bromide and a methyl ester, allows for versatile chemical modifications essential in drug discovery and development.[1] Consequently, unambiguous structural verification and rigorous purity assessment of this intermediate are paramount to ensure the integrity and success of subsequent synthetic steps.

This application note provides a comprehensive, field-proven guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of Methyl-(3-bromomethyl)phenoxyacetate. We will move beyond a simple recitation of spectral data, delving into the causal relationships between the molecular structure and the resulting NMR spectrum. This guide is designed for researchers, scientists, and drug development professionals who require a robust, self-validating protocol for the characterization of this critical synthetic building block.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A foundational understanding of the molecule's electronic environment is crucial for an accurate interpretation of its ¹H NMR spectrum. The chemical shift (δ) of a proton is dictated by the degree of magnetic shielding provided by its surrounding electrons.[2][3] Electron-withdrawing groups, such as bromine and the phenoxyacetate moiety, decrease electron density around nearby protons, "deshielding" them and causing their signals to appear at a lower field (higher ppm value).[2][4]

The structure of Methyl-(3-bromomethyl)phenoxyacetate presents four distinct proton environments:

-

Aromatic Protons (Ha, Hb, Hc, Hd): These four protons are attached to the sp²-hybridized carbons of the benzene ring. Their chemical shifts are significantly influenced by the ring current effect, which deshields them, placing their signals in the characteristic aromatic region of 6.5-8.0 ppm.[3][5] The meta-substitution pattern leads to a complex splitting pattern due to both ortho (³J, typically 7–10 Hz) and meta (⁴J, typically 2–3 Hz) spin-spin coupling.[6]

-

Bromomethyl Protons (He): These benzylic protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring. This combined deshielding effect shifts their signal significantly downfield. The typical range for benzylic bromides is approximately 3.4–4.7 ppm.[7] Since there are no adjacent non-equivalent protons, this signal is expected to be a singlet.

-

Methylene Acetate Protons (Hf): These protons are flanked by two electron-withdrawing groups: the phenoxy oxygen and the carbonyl group of the ester. This environment results in strong deshielding. For the parent compound, methyl phenoxyacetate, this signal appears at approximately 4.61 ppm.[8] This signal is anticipated to be a singlet.

-

Methyl Ester Protons (Hg): The protons of the methyl group are adjacent to the ester oxygen. The typical chemical shift for such methoxy protons is around 3.7 ppm.[9] This signal will also appear as a singlet.

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is directly contingent on meticulous sample preparation. This protocol is designed to minimize artifacts and ensure high-resolution, reproducible data.

Materials and Equipment

-

Methyl-(3-bromomethyl)phenoxyacetate (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

High-precision analytical balance

-

Clean, dry glass vial

-

Volumetric pipette or syringe (1 mL)

-

Clean, high-quality 5 mm NMR tube and cap

-

Vortex mixer or sonicator

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of Methyl-(3-bromomethyl)phenoxyacetate into a clean, dry vial. The use of a sufficient sample amount is critical for achieving a good signal-to-noise ratio, especially for less sensitive nuclei or 2D experiments.[10]

-

Solvent Selection & Dissolution: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial. CDCl₃ is an excellent choice for this compound due to its good solubilizing power for moderately polar organics and its relatively clean spectral window. The use of a deuterated solvent is mandatory to prevent the large proton signal of the solvent from obscuring the analyte signals.[11][12]

-

Homogenization: Securely cap the vial and gently vortex or sonicate until the solid is completely dissolved. A homogenous solution is essential for acquiring sharp, well-resolved NMR peaks, as undissolved particulate matter can severely degrade the magnetic field homogeneity.[10]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality NMR tube. Avoid any solid particulates. The final sample height should be approximately 4-5 cm to ensure it is centered within the instrument's detection coil.

-

Capping and Labeling: Cap the NMR tube and label it clearly with a unique identifier.

Data Acquisition Workflow

The following diagram outlines the logical flow from sample preparation to final data interpretation, ensuring a systematic and thorough analysis.

Caption: Workflow for 1H NMR Analysis.

Data Analysis and Interpretation

A standard ¹H NMR spectrum of a pure sample of Methyl-(3-bromomethyl)phenoxyacetate is expected to exhibit four distinct signals corresponding to the four unique proton environments.

Predicted ¹H NMR Data Summary

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | Ha-d | 6.8 – 7.5 | Multiplet (m) | 4H |

| Methylene Acetate | Hf | ~ 4.65 | Singlet (s) | 2H |

| Bromomethyl | He | ~ 4.50 | Singlet (s) | 2H |

| Methyl Ester | Hg | ~ 3.80 | Singlet (s) | 3H |

Causality in Peak Assignment:

-

Aromatic Region (6.8 – 7.5 ppm): The signals for the four aromatic protons will appear in this region.[5] The exact chemical shifts and coupling patterns depend on the combined electronic effects of the two meta-substituents. The -OCH₂COOCH₃ group is weakly electron-donating through resonance and electron-withdrawing inductively, while the -CH₂Br group is primarily an inductive electron-withdrawing group. This complex interplay results in a characteristic multiplet that serves as a fingerprint for the 1,3-substitution pattern.

-

Methylene Acetate Signal (~4.65 ppm): The protons (Hf) are deshielded by the adjacent oxygen atom and the carbonyl group. The signal's appearance as a sharp singlet confirms the absence of adjacent, non-equivalent protons. Its integration value of 2H is a key validation point.

-

Bromomethyl Signal (~4.50 ppm): The benzylic protons (He) are strongly deshielded by the electronegative bromine atom and the aromatic ring, resulting in a downfield shift to around 4.50 ppm.[7] This singlet, integrating to 2H, is a definitive marker for the bromomethyl group.

-

Methyl Ester Signal (~3.80 ppm): This sharp singlet at approximately 3.80 ppm, integrating to 3H, is characteristic of a methyl ester group.[9] Its presence and integration are crucial for confirming the ester functionality.

Trustworthiness: A Self-Validating System

The protocol's trustworthiness lies in its internal consistency. Each piece of information from the spectrum—chemical shift, integration, and multiplicity—must logically corroborate the proposed structure.

-

Integration Check: The relative integrals of the four signals must conform to a 4:2:2:3 ratio. Any significant deviation would suggest the presence of impurities or an incorrect structure.

-

Multiplicity Check: The presence of three distinct singlets and one aromatic multiplet is a rigid requirement for this structure. The appearance of unexpected splitting would indicate an isomeric impurity or a different compound altogether.

-

Chemical Shift Verification: The observed chemical shifts must fall within the expected ranges. A significant upfield or downfield deviation could signal an alternative functional group or substitution pattern.

By systematically cross-validating these three pillars of NMR data, a scientist can achieve a high degree of confidence in the structural assignment and purity of Methyl-(3-bromomethyl)phenoxyacetate, ensuring the quality of materials advancing through the drug development pipeline.

References

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at = 2.1 ppm for the three equivalent methyl protons and one at = 3.7 ppm for the three equivalent methoxy protons. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Hope College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl phenoxyacetate. PubChem. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

University of Illinois. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl phenoxyacetate(2065-23-8) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. publish.uwo.ca [publish.uwo.ca]

Application Notes & Protocols: Methyl-(3-bromomethyl)phenoxyacetate as a Novel, Cleavable Linker for Bioconjugation

Introduction: The Critical Role of Linkers in Bioconjugate Design

The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the biological moiety to the payload.[1][2] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet it must efficiently release the active payload at the target site.[1][2] Linkers are broadly categorized as non-cleavable or cleavable.[] Cleavable linkers are designed to be selectively broken by specific triggers within the target cell or its microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[][4]

This document introduces methyl-(3-bromomethyl)phenoxyacetate as a promising bifunctional linker for bioconjugation. This linker possesses two key functionalities: a highly reactive bromomethyl group for stable conjugation to nucleophilic residues on biomolecules and an ester group that is potentially susceptible to enzymatic cleavage by intracellular esterases.[5] The phenoxyacetate backbone provides a rigid spacer, while the methyl ester offers a potential release mechanism.

Methyl-(3-bromomethyl)phenoxyacetate is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals, owing to its reactive bromomethyl group.[5][6] While its direct application as a bioconjugation linker is not yet extensively documented in peer-reviewed literature, its chemical structure suggests a dual-functionality that is highly desirable in drug delivery applications. This guide will, therefore, provide a theoretical framework and detailed protocols based on established principles of bioconjugation chemistry for its application.

The Proposed Mechanism of Action

The utility of methyl-(3-bromomethyl)phenoxyacetate as a linker is predicated on a two-stage process: a stable conjugation reaction followed by a triggered cleavage for payload release.

2.1. Conjugation via Alkylation

The bromomethyl group serves as an electrophilic center that readily reacts with nucleophilic functional groups on a biomolecule, such as the thiol group of a cysteine residue or the amine group of a lysine residue.[7] The reaction with cysteine is particularly attractive for site-specific conjugation, as the thiol group is a strong nucleophile at physiological pH and can be made selectively available through protein engineering or the reduction of disulfide bonds.[7]

The reaction proceeds via an S_N2 mechanism, forming a stable thioether bond.[8] The reactivity of the cysteine thiol is pH-dependent, with higher reactivity observed at a pH above the pKa of the thiol group (~8.5), where it exists predominantly in the more nucleophilic thiolate anion form.[9] However, to maintain protein stability and minimize side reactions with other nucleophiles like lysine, a pH range of 7.0-8.5 is generally recommended for this type of alkylation.

2.2. Payload Release via Enzymatic Cleavage

The methyl ester of the phenoxyacetate moiety is the proposed site for payload release. Esterases are a class of hydrolases that are abundant within cells and can catalyze the hydrolysis of ester bonds.[4][10] It is hypothesized that upon internalization of the bioconjugate into the target cell, intracellular esterases will cleave the methyl ester, leading to the release of the payload. The specificity of esterases for different ester substrates can vary, and thus the rate of cleavage would need to be empirically determined.[11][12][13]

Visualizing the Process: Reaction and Workflow

To better illustrate the proposed mechanism and the experimental workflow, the following diagrams are provided.

Caption: Proposed mechanism of bioconjugation and payload release.

Caption: Experimental workflow for bioconjugation and cleavage analysis.

Experimental Protocols

The following protocols provide a starting point for the use of methyl-(3-bromomethyl)phenoxyacetate in bioconjugation. Optimization of these protocols for specific biomolecules and payloads is highly recommended.

4.1. Protocol 1: Conjugation of Methyl-(3-bromomethyl)phenoxyacetate to a Cysteine-Containing Biomolecule

This protocol describes the conjugation to a model protein with available cysteine residues. For an antibody, this would typically follow a reduction step to expose interchain cysteines.

Materials:

-

Cysteine-containing biomolecule (e.g., reduced antibody, protein)

-

Methyl-(3-bromomethyl)phenoxyacetate (CAS: 136645-26-6)

-

Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

Quenching solution: 1 M N-acetylcysteine in conjugation buffer

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

-

Biomolecule Preparation:

-

Prepare the biomolecule in conjugation buffer at a concentration of 5-10 mg/mL.

-

If necessary, reduce the biomolecule (e.g., an antibody with DTT or TCEP) according to established protocols to expose free thiol groups. Desalt immediately to remove the reducing agent.

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of methyl-(3-bromomethyl)phenoxyacetate in DMSO.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the linker stock solution to the biomolecule solution. A starting point of 10-20 molar equivalents of linker per mole of biomolecule is recommended.

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions.

-

-

Quenching:

-

Add a 10-fold molar excess of the quenching solution (relative to the linker) to the reaction mixture to consume any unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

4.2. Protocol 2: Characterization of the Bioconjugate

4.2.1. Determination of Drug-to-Antibody Ratio (DAR) The average number of linkers conjugated per biomolecule (DAR) is a critical quality attribute.[17][18][][20][21]

-

UV/Vis Spectroscopy: If the payload has a distinct UV absorbance from the biomolecule, the DAR can be estimated using the Beer-Lambert law.[21][22]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated linkers, allowing for the determination of the DAR distribution.[17]

-

Mass Spectrometry (MS): Intact mass analysis of the conjugate by LC-MS can provide a precise measurement of the mass increase due to conjugation, from which the DAR can be calculated.[10][23]

4.2.2. Confirmation of Conjugation Site

-

Peptide Mapping: The bioconjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[1][8] The identification of peptides containing the linker-payload mass shift will confirm the site of conjugation.[1]

4.3. Protocol 3: In Vitro Esterase-Mediated Cleavage Assay

This protocol is designed to assess the cleavability of the ester bond in the linker.

Materials:

-

Purified bioconjugate

-

Esterase (e.g., Porcine Liver Esterase)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Analytical system (e.g., HPLC, LC-MS)

Procedure:

-

Assay Setup:

-

Prepare a solution of the bioconjugate in the assay buffer at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of the esterase in the assay buffer.

-

-

Cleavage Reaction:

-

Add the esterase to the bioconjugate solution to a final concentration of 10-100 µg/mL.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

-

Sample Analysis:

Data Presentation and Interpretation

The following table summarizes the key experimental parameters and expected outcomes for the proposed protocols.

| Parameter | Recommended Range/Method | Rationale/Expected Outcome | Reference |

| Conjugation pH | 7.0 - 8.5 | Balances thiol reactivity with protein stability. | [9] |

| Linker:Biomolecule Molar Ratio | 5:1 to 20:1 (to be optimized) | Controls the extent of conjugation (DAR). | [18] |

| Reaction Time (Conjugation) | 1 - 4 hours | To be optimized for desired DAR. | [14] |

| Purification Method | SEC, HIC, TFF | Removal of unreacted reagents and separation of DAR species. | [][14][15][16] |

| DAR Determination | UV/Vis, HIC, LC-MS | Quantifies the average number of linkers per biomolecule. | [17][18][][20][21][22] |

| Conjugation Site Analysis | LC-MS/MS Peptide Mapping | Confirms the specific amino acid residue(s) of conjugation. | [1][8] |

| Esterase Concentration | 10 - 100 µg/mL | To be optimized for observable cleavage kinetics. | [25] |

| Cleavage Analysis | RP-HPLC, LC-MS | Monitors the release of the payload over time. | [7][11][24] |

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The characterization steps are essential to confirm the success of the conjugation and to understand the properties of the resulting bioconjugate. For instance, a successful conjugation will be confirmed by an increase in mass as determined by MS and a change in retention time on HIC. The cleavage assay includes a time-course analysis, which will provide kinetic data on the release of the payload, validating the cleavability of the linker. It is crucial to include appropriate controls in all experiments, such as a "no enzyme" control in the cleavage assay, to ensure that the observed effects are due to the intended reactions.

Conclusion and Future Perspectives

Methyl-(3-bromomethyl)phenoxyacetate presents a compelling option as a novel, cleavable linker for bioconjugation. Its straightforward alkylation chemistry allows for the formation of stable bioconjugates, while the phenoxyacetate ester moiety offers a potential release mechanism via intracellular esterases. The protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers to explore the utility of this linker in their specific applications.

Further studies will be required to fully validate the in vivo stability and cleavage of bioconjugates utilizing this linker. However, the foundational chemical principles and the proposed experimental workflows suggest that methyl-(3-bromomethyl)phenoxyacetate is a valuable addition to the toolkit of bioconjugation chemistry, with potential applications in the development of next-generation targeted therapeutics.

References

-

Current approaches for the purification of antibody-drug conjugates. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Bioconjugate Analytical Method Development & Validation. (n.d.). Abzena. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometric Conjugate Characterization. (n.d.). FUJIFILM Diosynth Biotechnologies. Retrieved January 23, 2026, from [Link]

-

Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

-

Mammalian Esterase Activity: Implications for Peptide Prodrugs. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Conjugation Site Analysis by MS/MS Protein Sequencing. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

MEthyl-(3-bromomethyl)phenoxyacetate. (n.d.). MySkinRecipes. Retrieved January 23, 2026, from [Link]

-

Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). (n.d.). Waters. Retrieved January 23, 2026, from [Link]

-

Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. (2023, January 26). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

-

The use of mass spectrometry to aid ADC development. (2022, July 13). YouTube. Retrieved January 23, 2026, from [Link]

-

A New Esterase for the Cleavage of Pivalic Acid-Containing Prodrug Esters of Cephalosporins. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Mechanism-Guided Discovery of an Esterase Scaffold with Promiscuous Amidase Activity. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

Sources

- 1. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BROMOMETHYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. MEthyl-(3-bromomethyl)phenoxyacetate [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmafocusamerica.com [pharmafocusamerica.com]

- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lcms.cz [lcms.cz]

- 18. agilent.com [agilent.com]

- 20. hpst.cz [hpst.cz]

- 21. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 24. In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Bromination of Toluates

Welcome to the technical support center for the optimization of N-Bromosuccinimide (NBS) bromination of toluates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of your reactions. Our goal is to empower you with the knowledge to not only execute these protocols but also to troubleshoot and adapt them to your specific needs.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the NBS bromination of toluates, providing concise, scientifically grounded answers.

Q1: What is the primary mechanism of NBS bromination of toluates?

A1: The NBS bromination of toluates proceeds via a free radical chain mechanism.[1] The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light (photochemical initiation) or a radical initiator like AIBN or benzoyl peroxide (thermal initiation), to generate a bromine radical.[2] This bromine radical then abstracts a hydrogen atom from the benzylic position of the toluate, forming a resonance-stabilized benzylic radical.[3][4] This radical then reacts with a bromine source to yield the desired brominated product and another bromine radical, which continues the chain reaction.[5]

Q2: Why is NBS preferred over molecular bromine (Br₂) for benzylic bromination?

A2: N-Bromosuccinimide is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) throughout the reaction.[1][6][7] This is crucial for selectivity. High concentrations of Br₂ can lead to competitive electrophilic aromatic substitution on the toluate ring, a significant side reaction. NBS helps to suppress this unwanted pathway by ensuring that the concentration of Br₂ remains too low for the electrophilic addition to the aromatic ring to compete effectively with the radical substitution at the benzylic position.[5][6]

Q3: What is the role of the radical initiator?

A3: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), serves to generate the initial population of radicals necessary to start the chain reaction.[2][7] Upon heating, these molecules decompose to form highly reactive radicals. These radicals then react with NBS to produce the bromine radicals that initiate the bromination process. The choice and concentration of the initiator can significantly impact the reaction rate and efficiency.

Q4: How does the solvent affect the reaction?

A4: The choice of solvent is critical for a successful NBS bromination. The ideal solvent should be non-polar and inert to radical conditions. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness.[2][8][9] However, due to its toxicity and environmental concerns, alternative solvents are often used. These include cyclohexane, benzene, and 1,2-dichloroethane.[9][10][11] The solvent's polarity can influence the reaction's course; polar solvents may promote ionic side reactions.[12]

Q5: My toluate substrate has an electron-withdrawing group. How will this affect the reaction?

A5: Electron-withdrawing groups on the aromatic ring of the toluate will deactivate the benzylic position towards radical abstraction.[8] This is because these groups destabilize the developing benzylic radical intermediate. Consequently, the reaction may be slower and require more forcing conditions (e.g., higher temperatures, longer reaction times, or a higher concentration of the initiator) to achieve a good yield.[8]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the NBS bromination of toluates.

Problem 1: Low or No Conversion of Starting Material

Potential Causes & Solutions

| Potential Cause | Explanation | Troubleshooting Steps |

| Inactive NBS | NBS can decompose over time, especially if exposed to moisture or light. | Protocol: Test the activity of your NBS. A simple test is to dissolve a small amount in acetone and add a drop of potassium iodide solution. A yellow-brown color indicates the presence of active bromine. If inactive, recrystallize the NBS from water or purchase a fresh batch. |

| Insufficient Initiation | The radical chain reaction may not be starting effectively. | Protocol: 1. Check Initiator: Ensure your radical initiator (AIBN or BPO) is not expired. 2. Increase Initiator Concentration: Incrementally increase the molar percentage of the initiator (e.g., from 1 mol% to 5 mol%). 3. Optimize Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, a temperature of 70-80 °C is typically effective. 4. Light Source: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. An incandescent light bulb is often effective.[11] |

| Presence of Radical Inhibitors | Trace impurities in the starting material or solvent can quench the radical chain reaction. | Protocol: 1. Purify Starting Materials: Purify the toluate and solvent before use. Distillation of the solvent and recrystallization of the toluate are recommended. 2. Degas the Solvent: Remove dissolved oxygen, a known radical inhibitor, by bubbling an inert gas (e.g., nitrogen or argon) through the solvent for 15-30 minutes before adding the reagents. |

Problem 2: Formation of Multiple Brominated Products (Di- and Tri-bromination)

Potential Causes & Solutions

| Potential Cause | Explanation | Troubleshooting Steps |

| Excess NBS | Using a stoichiometric excess of NBS will lead to further bromination of the desired monobrominated product. | Protocol: 1. Use Stoichiometric Amounts: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS for monobromination. 2. Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC, GC, or NMR to stop the reaction once the starting material is consumed and before significant dibromination occurs. |

| High Reaction Temperature | Higher temperatures can increase the rate of the second and third brominations. | Protocol: Reduce the reaction temperature. While this may slow down the reaction, it will improve selectivity for the monobrominated product. |

Problem 3: Ring Bromination as a Major Side Product

Potential Causes & Solutions

| Potential Cause | Explanation | Troubleshooting Steps |

| High Concentration of Br₂ | If the concentration of molecular bromine becomes too high, electrophilic aromatic substitution can compete with the desired radical pathway. | Protocol: 1. Use High-Purity NBS: Ensure your NBS is free of Br₂ impurities. 2. Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction to maintain a low, steady concentration of Br₂. 3. Avoid Polar Solvents: Use non-polar solvents like carbon tetrachloride or cyclohexane to disfavor the ionic mechanism of ring bromination. |

| Presence of Acidic Impurities | Acidic impurities can catalyze electrophilic aromatic substitution. | Protocol: 1. Neutralize Glassware: Wash all glassware with a dilute base (e.g., aqueous sodium bicarbonate solution) and dry thoroughly before use. 2. Add a Radical Promoter: In some cases, adding a small amount of a radical promoter that is not acidic can help favor the radical pathway. |

III. Experimental Protocols & Visualizations

General Protocol for NBS Bromination of Methyl p-Toluate

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl p-toluate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride, 10 mL per gram of toluate).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) and a radical initiator (e.g., AIBN, 0.02 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to reflux (for CCl₄, this is approximately 77 °C) with vigorous stirring. If using photochemical initiation, irradiate the flask with a standard incandescent light bulb.

-

Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 1-4 hours. A key visual cue is the consumption of the denser NBS, which is replaced by the less dense succinimide that floats to the surface.[11]

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide by-product. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Mechanism Visualization

Caption: Free radical mechanism of NBS bromination.

Troubleshooting Flowchart

Caption: Troubleshooting guide for NBS bromination.

IV. References

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

KnowBand. (n.d.). Nbs Bromination. Retrieved from [Link]

-

Wentzel Lab. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination [Video]. YouTube. [Link]

-

Chad's Prep. (2018, September 20). 18.4b Benzylic Bromination with NBS [Video]. YouTube. [Link]

-

ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

-

Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position. Retrieved from

-

Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

-

The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. (n.d.). Retrieved from [Link]

-

Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012, April 14). Aromatic bromination with NBS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation. Retrieved from [Link]

-

Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities. Retrieved from

-

OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

-

Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid. Retrieved from

-

Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes. Retrieved from

-

LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Chemistry university. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]

-

Nanjing Suru Chemical Co., Ltd. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 9. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Phase Transfer Catalysis in the Williamson Ether Synthesis of Phenoxyacetates

Welcome to the technical support center for the phase transfer catalysis (PTC) mediated Williamson ether synthesis of phenoxyacetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic method. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Phase Transfer Catalysis (PTC) in the Williamson ether synthesis?

A: The Williamson ether synthesis traditionally involves the reaction of an alkoxide (or in this case, a phenoxide) with an alkyl halide.[1] A primary challenge arises when the phenoxide salt is soluble in an aqueous phase (or is a solid) while the alkylating agent (e.g., an alpha-haloacetate) is soluble in an organic phase. The two reactants are thus separated and cannot react. Phase Transfer Catalysis overcomes this immiscibility.[2] A PTC agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase.[2][3] The catalyst's lipophilic cation pairs with the phenoxide anion, creating an ion pair that is soluble in the organic solvent, allowing it to react with the alkylating agent.[3]

Q2: Why is PTC particularly advantageous for synthesizing phenoxyacetates?

A: PTC offers several key advantages for this specific synthesis:

-

Milder Reaction Conditions: It avoids the need for strong, anhydrous bases like sodium hydride (NaH) or potassium hydride (KH) and expensive, dry polar aprotic solvents like DMF or DMSO.[1] Reactions can often be run with inexpensive and safer bases like NaOH, KOH, or K₂CO₃ in biphasic systems.[4]

-

Increased Reaction Rates & Yields: By bringing the reactants together in a single phase, PTC dramatically accelerates the reaction rate and often leads to higher yields compared to uncatalyzed heterogeneous reactions.[5][6]

-

Enhanced Selectivity: As we will discuss in detail, PTC can be tuned to favor the desired O-alkylation of the phenoxide over the common side reaction of C-alkylation.[3]

-

Greener Chemistry: The use of water and the potential for solvent-free conditions align with the principles of green chemistry.

Q3: What is the core mechanism of the PTC-mediated Williamson ether synthesis?

A: The reaction proceeds via a catalytic cycle, which can be visualized as follows:

Caption: PTC Catalytic Cycle for Williamson Ether Synthesis.

The cycle involves:

-

Deprotonation: In the aqueous or at the interface, the base deprotonates the phenol to form the phenoxide anion.

-

Anion Exchange: The phase transfer catalyst (Q⁺X⁻) exchanges its initial anion (X⁻, e.g., Br⁻) for the phenoxide anion (ArO⁻).

-

Phase Transfer: The newly formed lipophilic ion pair (Q⁺ArO⁻) migrates into the organic phase.

-

Sₙ2 Reaction: The "naked" and highly reactive phenoxide anion attacks the alkylating agent (e.g., ethyl chloroacetate) via an Sₙ2 mechanism to form the desired phenoxyacetate ether.

-

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) and returns to the aqueous/solid phase to begin a new cycle.

Troubleshooting Guide

This section addresses common issues encountered during the PTC synthesis of phenoxyacetates.

Issue 1: Low or No Product Yield

Low conversion is one of the most frequent challenges. A systematic approach is required to diagnose the root cause.

Caption: Troubleshooting Flowchart for Low Yield.

Causality and Solutions:

-

Ineffective Catalyst: The entire process hinges on the catalyst's ability to transfer the phenoxide.

-

Cause: The catalyst may be of poor quality, poisoned, or thermally unstable. Quaternary ammonium salts can undergo Hofmann elimination at high temperatures, especially with strong bases.

-

Solution: Verify the purity of your catalyst. For higher temperatures (>100 °C), consider more thermally stable phosphonium salts (e.g., tetrabutylphosphonium bromide, TBPB).[5] Increase catalyst loading incrementally from 1 mol% to 5 mol%.

-

-

Insufficient Deprotonation: If the phenol is not efficiently converted to the phenoxide, the reaction cannot proceed.

-

Cause: The base may be too weak to deprotonate the specific phenol (especially if it has electron-withdrawing groups), or it may not be sufficiently available (e.g., large pellets of NaOH with low surface area).

-

Solution: For less acidic phenols, a stronger base like 50% aqueous NaOH may be required over solid potassium carbonate.[7] In solid-liquid PTC, using a powdered, anhydrous base increases the surface area and efficiency.[5]

-

-

Poor Alkylating Agent: The Sₙ2 reaction requires a good electrophile.

-

Cause: The leaving group ability is critical (I > Br > Cl). Chloroacetates are less reactive than bromoacetates.

-

Solution: If using a chloroacetate, consider adding a catalytic amount of sodium or potassium iodide. This in-situ Finkelstein reaction generates the more reactive iodoacetate intermediate.

-

-

Suboptimal Reaction Conditions:

-

Cause: Inadequate mixing can severely limit the reaction rate in a biphasic system. The rate is dependent on the interfacial area between the phases.[8] The temperature may be too low to overcome the activation energy.

-

Solution: Ensure vigorous stirring (at least 300 RPM) to create a fine emulsion and maximize the interfacial area.[7] Gradually increase the reaction temperature, monitoring for byproduct formation. Typical temperatures range from 50-100 °C.

-

Issue 2: Formation of C-Alkylated Byproduct

The phenoxide anion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[4]

Causality and Solutions:

-

O-Alkylation is Kinetically Favored: The reaction at the oxygen atom is generally faster and has a lower activation energy.[9]

-

C-Alkylation is Thermodynamically Favored: The C-alkylated product is often more stable.[9]

-

Solvent and Solvation Effects: This is the most critical factor. Protic solvents or the presence of water can hydrogen-bond to the oxygen atom of the phenoxide. This solvation "shields" the oxygen, making the carbon atoms of the ring more accessible for attack.[10]

-

Solution: Employ Solid-Liquid (S-L) PTC. The best strategy to maximize O-alkylation is to minimize the amount of water in the system.

-

Use a solid, anhydrous base like powdered potassium carbonate instead of aqueous NaOH.

-

This creates a solid-liquid PTC system where the phenoxide is generated on the surface of the solid base.

-

The "naked," unsolvated phenoxide-catalyst ion pair in the organic phase will preferentially react at the more nucleophilic oxygen atom.[5] This approach has been shown to be highly selective for O-alkylation.[5]

-

| Condition | Predominant Product | Rationale |

| Liquid-Liquid PTC (e.g., Toluene/aq. NaOH) | Mixture of O- and C-Alkylated | Water solvates the phenoxide oxygen, promoting C-alkylation.[10] |

| Solid-Liquid PTC (e.g., Toluene/solid K₂CO₃) | O-Alkylated (Desired) | Minimal water leads to an unsolvated, "naked" phenoxide that reacts at the kinetically favored oxygen site.[5] |

Issue 3: Hydrolysis of the Phenoxyacetate Product

The ester functional group in the product can be hydrolyzed back to a phenoxyacetic acid under the basic reaction conditions, reducing the yield of the desired neutral product.

Causality and Solutions:

-

Cause: The presence of a strong base (like NaOH) and water, especially at elevated temperatures, can saponify the ester.

-

Solutions:

-

Use a Milder Base: Employing a weaker base like potassium carbonate (K₂CO₃) instead of sodium hydroxide significantly reduces the rate of hydrolysis. This is often sufficient for deprotonating most phenols.[4]

-

Minimize Water: As with preventing C-alkylation, using a solid-liquid PTC system with anhydrous K₂CO₃ is highly effective. The absence of a bulk aqueous phase minimizes the potential for hydrolysis.

-

Control Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to basic conditions.

-

Kinetic Insight: The presence of the starting phenol can retard the rate of hydrolysis of the product ester, suggesting that prompt workup after full conversion of the phenol is crucial.[11]

-

Experimental Protocols

Protocol 1: High-Selectivity Solid-Liquid PTC Synthesis of Ethyl Phenoxyacetate

This protocol is adapted from methodologies known to favor O-alkylation and is based on the synthesis of related compounds.[12]

Materials:

-

Phenol (1.0 eq)

-

Ethyl Bromoacetate (1.1 eq)

-

Anhydrous Potassium Carbonate (powdered, 2.0 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq)

-

Toluene

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, powdered anhydrous potassium carbonate, and tetrabutylammonium bromide.

-

Solvent Addition: Add toluene to the flask (a concentration of ~0.5 M with respect to phenol is a good starting point).

-

Heating and Stirring: Begin vigorous stirring (>300 RPM) and heat the mixture to 80-90 °C.

-

Alkylating Agent Addition: Slowly add ethyl bromoacetate to the heated, stirring mixture over 15-20 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid salts (K₂CO₃, KBr) and wash the filter cake with a small amount of toluene.

-

Combine the filtrates and wash with water (2x) to remove any remaining TBAB and salts.

-

Wash with brine (1x), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

| Parameter | Recommended Condition | Rationale |

| Base | Anhydrous powdered K₂CO₃ | Mild base minimizes ester hydrolysis; solid form promotes O-alkylation.[12] |

| Catalyst | TBAB (2-5 mol%) | Efficient, commercially available, and suitable for S-L PTC.[3] |

| Solvent | Toluene | Apolar solvent, disfavors solvation of phenoxide, promoting O-alkylation. |

| Temperature | 80-90 °C | Provides sufficient energy for the reaction without significant catalyst degradation. |

| Stirring | Vigorous (>300 RPM) | Maximizes the surface area of the solid base for efficient reaction.[8] |

References

- Abdel-Malek, H. A., & Ewies, E. F. (2018). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

- Macmillan Group. (2008).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.

- PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)

- SACHEM, Inc. (n.d.). Tetrabutylammonium Bromide (TBAB).

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- PTC Organics, Inc. (n.d.).

- MDPI. (2021).

- ResearchGate. (n.d.).

- PTC Organics, Inc. (n.d.).

- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

- YouTube. (2020).

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

- University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.

- Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis.

- Iranian Journal of Chemical Engineering (IJChE). (n.d.). Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)

- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.

- MDPI. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.

- ResearchGate. (n.d.). Vapour phase selective O-alkylation of phenol over alkali loaded silica.

- Semantic Scholar. (2022).

- ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.

- White Rose eTheses Online. (n.d.).

- Semantic Scholar. (n.d.).

- RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.

- MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.

- Wikipedia. (n.d.). Tetrabutylammonium bromide.

- MDPI. (n.d.). Tetrabutylammonium Bromide (TBABr)-Based Deep Eutectic Solvents (DESs) and Their Physical Properties.

- Catalysis Science & Technology (RSC Publishing). (n.d.). A single centre aluminium(iii)

- Semantic Scholar. (1975).

- ResearchGate. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.

- ResearchGate. (n.d.). (PDF)

- ResearchGate. (n.d.). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.

Sources

- 1. phasetransfer.com [phasetransfer.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. iajpr.com [iajpr.com]

- 7. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijche.com [ijche.com]

Validation & Comparative

A Comparative Guide to Purity Analysis of Methyl-(3-bromomethyl)phenoxyacetate: HPLC, UPLC, and qNMR Methodologies

Executive Summary

Methyl-(3-bromomethyl)phenoxyacetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, directly impacting the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of robust analytical methodologies for determining the purity of this critical intermediate. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary workhorse for quality control, while also exploring the distinct advantages of Ultra-Performance Liquid Chromatography (UPLC) for high-throughput environments and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment and primary standard characterization.

Introduction: The Critical Role of Purity in Synthesis